1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)-
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Overview
Description
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and multiple hydroxyl groups. This compound contains a total of 28 atoms, including hydrogen, carbon, nitrogen, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of hydroxyl groups and the amino group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Butanetetrol: Lacks the pyrimidine ring and amino group.
1-(2-amino-4-pyrimidinyl)-1,2,3,4-butanetetrol: Similar structure but different stereochemistry.
Uniqueness
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and multiple hydroxyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
652972-42-4 |
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Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(2-aminopyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H13N3O4/c9-8-10-2-1-4(11-8)6(14)7(15)5(13)3-12/h1-2,5-7,12-15H,3H2,(H2,9,10,11)/t5-,6-,7-/m1/s1 |
InChI Key |
OVPMVAHKGZKRCJ-FSDSQADBSA-N |
Isomeric SMILES |
C1=CN=C(N=C1[C@H]([C@@H]([C@@H](CO)O)O)O)N |
Canonical SMILES |
C1=CN=C(N=C1C(C(C(CO)O)O)O)N |
Origin of Product |
United States |
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